molecular formula C13H15NO5 B1605329 Methyl 2-(4-methoxy-4-oxobutanamido)benzoate CAS No. 59868-50-7

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Cat. No.: B1605329
CAS No.: 59868-50-7
M. Wt: 265.26 g/mol
InChI Key: ZRRRRFDUYYTLBA-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is a benzoate ester derivative featuring a methoxy-oxobutanamido substituent at the 2-position of the aromatic ring (Fig. 1). Applications may span pharmaceutical intermediates or agrochemical precursors, as methyl benzoate derivatives are frequently utilized in drug discovery and pesticide formulations .

Properties

IUPAC Name

methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-12(16)8-7-11(15)14-10-6-4-3-5-9(10)13(17)19-2/h3-6H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRRRFDUYYTLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356621
Record name Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59868-50-7
Record name Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Reagents :

    • Methyl anthranilate (1a)
    • Methyl 4-chloro-4-oxobutanoate (2)
    • Base: N,N-Diisopropylethylamine (DIPEA)
    • Catalyst: 4-Dimethylaminopyridine (DMAP)
    • Solvent: Dichloromethane (DCM)
  • Procedure :

    • Dissolve methyl anthranilate (1a) and methyl 4-chloro-4-oxobutanoate (2) in DCM.
    • Add DIPEA (1.5–2.0 equiv) and DMAP (0.1 equiv).
    • Stir at room temperature for 4–6 hours.
    • Quench with water, extract with DCM, and purify via column chromatography.
  • Yield : ~85–90%.

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the amine group of methyl anthranilate attacks the electrophilic carbonyl carbon of methyl 4-chloro-4-oxobutanoate. DMAP accelerates the reaction by stabilizing the tetrahedral intermediate.

Alternative Method: Pyridine-Mediated Coupling

A variation substitutes DIPEA with pyridine for substrates sensitive to stronger bases.

Reaction Conditions

  • Reagents :

    • Methyl 2-amino-5-fluorobenzoate (1b)
    • Methyl 4-chloro-4-oxobutanoate (2)
    • Base: Pyridine
    • Solvent: Dichloromethane
  • Procedure :

    • Combine 1b and 2 in DCM.
    • Add pyridine (2.0 equiv) and stir at 0°C to room temperature for 12 hours.
    • Isolate the product via aqueous workup.
  • Yield : ~75–80%.

Key Synthetic Challenges and Optimizations

Side Reactions

  • Ester Hydrolysis : Prolonged reaction times or excess moisture may hydrolyze the methyl ester groups.
  • Byproduct Formation : Competing reactions (e.g., over-alkylation) are mitigated by controlling stoichiometry and temperature.

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Comparative Analysis of Methods

Parameter DIPEA/DMAP Method Pyridine Method
Reaction Time 4–6 hours 12 hours
Yield 85–90% 75–80%
Base Strength Strong Moderate
Substrate Compatibility Broad Sensitive substrates

Applications in Drug Discovery

This compound serves as a precursor in the synthesis of seven-membered lactam-based kinase inhibitors (e.g., compound 6a in PMC9290026). Its structure allows modular derivatization at the amide and ester functionalities for structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate has several applications in scientific research:

    Proteomics: It is used as a biochemical tool in the study of protein structures and functions.

    Medicinal Chemistry: The compound serves as a building block in the synthesis of potential therapeutic agents.

    Biological Studies: It is employed in the investigation of enzyme-substrate interactions and other biochemical pathways.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Benzoate Core

A series of methyl benzoate derivatives with piperazinyl-quinolinecarbonyl moieties (C1–C7, ) demonstrates how substituents influence molecular properties (Table 1). For example:

  • Electron-withdrawing groups (e.g., Br in C2, Cl in C3) increase molecular weight and may enhance stability but reduce solubility.
  • Electron-donating groups (e.g., OMe in C6) improve solubility due to increased polarity.
  • Fluorinated groups (C4, C7) can enhance metabolic stability and bioavailability.

Table 1: Key Derivatives from

Compound Substituent Molecular Formula Notable Properties
C2 4-Bromophenyl C₂₈H₂₂BrN₃O₄ High molecular weight (568.4 g/mol)
C6 4-Methoxyphenyl C₂₉H₂₇N₃O₅ Enhanced polarity via OMe group
C7 4-Trifluoromethyl C₂₉H₂₄F₃N₃O₄ Improved metabolic resistance

Amide vs. Ester Functionalities

Methyl 2-benzoylamino-3-oxobutanoate ( ) shares the amide-ester architecture with the target compound. However, the oxobutanoate moiety introduces a ketone, which may increase reactivity under basic conditions.

Piperazinyl Linkers and Conformational Flexibility

Compounds C1–C7 ( ) incorporate a piperazinyl spacer between the quinoline and benzoate groups. By contrast, the target compound lacks such a linker, suggesting a more rigid structure that could limit interaction with bulkier receptors.

Hydroxy and Acetamido Derivatives

Methyl 4-acetamido-2-hydroxybenzoate ( ) replaces the methoxy-oxobutanamido group with acetamido and hydroxy substituents. The hydroxy group increases acidity (pKa ~8–10) and solubility in aqueous media compared to methoxy derivatives. However, this substitution may reduce stability under oxidative conditions.

Biological Activity

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is a compound of increasing interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms, effects, and potential applications based on available literature.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structural formula:

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O5_{5}
  • Molecular Weight : 253.26 g/mol

The compound features a benzoate moiety with a methoxy group and an oxobutanamide side chain, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit chymotrypsin, suggesting potential applications in modulating digestive enzyme activity .
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation by affecting the inflammatory paracrine loop between macrophages and adipocytes, which is crucial in conditions like insulin resistance and type 2 diabetes .
  • Antidiabetic Activity : In experimental models, such as zebrafish induced with type 2 diabetes, the compound demonstrated significant effects on pancreatic islet size and insulin sensitivity .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Enzyme InhibitionInhibits chymotrypsin activity
Anti-inflammatoryReduces inflammation in adipose tissue
AntidiabeticImproves insulin sensitivity in diabetic models
AntibacterialExhibits antibacterial properties

Case Studies and Research Findings

  • Anti-Diabetic Activity Study :
    • A study isolated this compound from Helianthus tuberosus and evaluated its effects on insulin-induced pancreatic changes. The findings indicated that the compound could ameliorate insulin-induced damage, suggesting its potential for therapeutic use in diabetes management .
  • Inflammation Modulation :
    • Another investigation focused on the interaction between macrophages and adipocytes. The study highlighted how this compound mitigated the inflammatory responses that contribute to metabolic disorders, thus presenting a promising avenue for treating obesity-related complications .
  • Antibacterial Properties :
    • The antibacterial efficacy of this compound was assessed against various bacterial strains, revealing significant inhibitory effects that warrant further exploration for potential applications in antimicrobial therapies .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, and what intermediates are critical for its preparation?

Methodological Answer:
Synthesis typically involves coupling 4-methoxy-4-oxobutanoyl chloride with methyl 2-aminobenzoate under anhydrous conditions. Critical intermediates include:

  • 4-Methoxy-4-oxobutanoic acid (precursor for acyl chloride activation).
  • Methyl 2-aminobenzoate (nucleophile for amide bond formation).

Reaction conditions:

  • Use triethylamine or DMAP as a base to deprotonate the amine.
  • Monitor progress via TLC (eluent: 7:3 hexane/ethyl acetate) or HPLC.
  • Purify via recrystallization (ethanol/water) to achieve ≥95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Methoxy groups: δ ~3.8–4.0 ppm (¹H), δ ~52–55 ppm (¹³C).
    • Ester carbonyl: δ ~165–170 ppm (¹³C).
    • Amide protons: δ ~6.5–8.5 ppm (¹H).
  • IR Spectroscopy :
    • Amide C=O stretch: ~1650 cm⁻¹.
    • Ester C=O stretch: ~1720 cm⁻¹.
  • HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound, and which functional is recommended for accuracy?

Methodological Answer:

  • Functional Selection : Use hybrid functionals like B3LYP, which incorporate exact exchange terms for improved thermochemical accuracy (e.g., atomization energies within ~3 kcal/mol deviation) .
  • Basis Set : 6-311++G(d,p) for geometry optimization and vibrational analysis.
  • Solvent Modeling : Apply the Polarizable Continuum Model (PCM) to simulate solvent effects.
  • Output Analysis : Compare HOMO-LUMO gaps and electrostatic potential maps to experimental UV-Vis and dipole moment data.

Advanced: What methodologies resolve contradictions between crystallographic data and computational geometry optimizations?

Methodological Answer:

  • Software Tools : Refine X-ray data with SHELXL and visualize discrepancies using ORTEP-3 .
  • Parameter Adjustment : Include dispersion corrections (e.g., D3-BJ) in DFT to account for van der Waals interactions.
  • Statistical Validation : Calculate R-factors (<5% for bond lengths/angles) and perform Hirshfeld surface analysis to identify crystal packing influences.

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Storage : Seal containers under inert gas (N₂/Ar) and store at 2–8°C.
  • Spill Response : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design experiments to evaluate the pesticidal activity of derivatives?

Methodological Answer:

  • Analog Synthesis : Modify methoxy or benzoate groups (e.g., introduce halogens or sulfonylurea motifs).
  • Bioassays :
    • In vitro: Test inhibition of acetolactate synthase (ALS) for herbicidal activity.
    • In vivo: Apply to model pests (e.g., Arabidopsis or insect larvae) at 0.1–1.0 mM concentrations.
  • SAR Analysis : Corporate QSAR models to link substituent electronegativity with bioactivity .

Basic: What are the best practices for purifying this compound, and how can recrystallization solvents be optimized?

Methodological Answer:

  • Solvent Selection : Test solubility in ethanol, ethyl acetate, or acetone at 50–80°C.
  • Gradient Cooling : Reduce temperature from 80°C to 4°C at 5°C/hour to maximize crystal yield.
  • Purity Validation : Confirm via melting point (mp ~164–167°C, analogous to 4-methoxybenzamide ) and HPLC (C18 column, 1.0 mL/min flow rate).

Advanced: Which strategies mitigate side reactions during the amidation step?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C to suppress ester hydrolysis.
  • Coupling Reagents : Use HATU or EDCI/HOAt to enhance amide bond efficiency.
  • Byproduct Removal : Purify via flash chromatography (silica gel, 5% MeOH/DCM) to isolate unreacted acyl chloride or dimeric impurities .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
Reactant of Route 2
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Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

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